methyl [(4Z)-5-oxo-4-(1-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}ethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(4Z)-5-oxo-4-(1-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}ethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a pyrrolidinone moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-5-oxo-4-(1-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}ethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an α,β-unsaturated ketone to form the pyrazole ring.
Introduction of the Pyrrolidinone Moiety: The next step involves the alkylation of the pyrazole ring with a halogenated pyrrolidinone derivative.
Esterification: The final step is the esterification of the resulting compound with methyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the pyrrolidinone moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional carbonyl groups.
Reduction: Reduced forms with hydroxyl groups replacing carbonyls.
Substitution: Substituted derivatives with new functional groups replacing the ester or amine groups.
Scientific Research Applications
Chemistry
In organic synthesis, methyl [(4Z)-5-oxo-4-(1-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}ethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it useful for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl [(4Z)-5-oxo-4-(1-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}ethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring and pyrrolidinone moiety can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Methyl [(4Z)-5-oxo-4-(1-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}ethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate: shares similarities with other pyrazole derivatives and pyrrolidinone-containing compounds.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone have similar core structures but differ in functional groups.
Pyrrolidinone Derivatives: Compounds such as 2-pyrrolidinone have similar ring structures but lack the ester and pyrazole functionalities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile scaffold for chemical modifications and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H26N4O4 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl 2-[4-[C-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C21H26N4O4/c1-15(22-11-7-13-24-12-6-10-18(24)26)20-17(14-19(27)29-2)23-25(21(20)28)16-8-4-3-5-9-16/h3-5,8-9,23H,6-7,10-14H2,1-2H3 |
InChI Key |
LJTOVLNAOMBBJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCN1CCCC1=O)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.